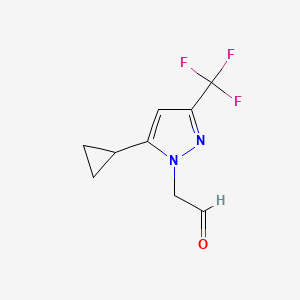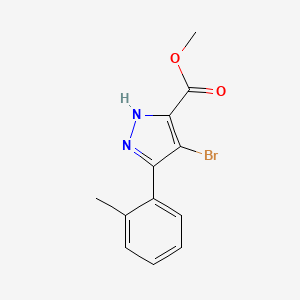![molecular formula C10H9ClN2OS B1462017 3-Chlor-4-[(4-Methyl-1,3-thiazol-2-yl)oxy]anilin CAS No. 1094461-21-8](/img/structure/B1462017.png)
3-Chlor-4-[(4-Methyl-1,3-thiazol-2-yl)oxy]anilin
Übersicht
Beschreibung
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline and similar compounds involves complex chemical reactions. The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate, darunter 3-Chlor-4-[(4-Methyl-1,3-thiazol-2-yl)oxy]anilin, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen können gegen verschiedene bakterielle und fungale Krankheitserreger wirken, indem sie wichtige Enzyme hemmen oder die Zellwandsynthese stören . Das Potenzial von Thiazolderivaten als antimikrobielle Mittel ist bedeutend, insbesondere angesichts der steigenden Antibiotikaresistenz.
Antitumor-Eigenschaften
Die Forschung hat gezeigt, dass Thiazolderivate Antitumoraktivitäten aufweisen können. Sie können die Proliferation von Krebszellen beeinträchtigen, indem sie wichtige Signalwege anvisieren oder Apoptose induzieren . Die strukturelle Flexibilität von Thiazol ermöglicht die Entwicklung von Molekülen, die Krebszellen selektiv anvisieren können und die Auswirkungen auf gesunde Zellen minimieren.
Entzündungshemmende und analgetische Wirkungen
Die entzündungshemmenden und analgetischen Wirkungen von Thiazolderivaten sind gut dokumentiert. Diese Verbindungen können Entzündungen und Schmerzen reduzieren, indem sie die Produktion von Entzündungsmediatoren modulieren oder direkt auf Schmerzrezeptoren wirken . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender und schmerzstillender Medikamente.
Neuroprotektive Rolle
Thiazolderivate haben sich als vielversprechend für neuroprotektive Mittel erwiesen. Sie können Nervenzellen vor Schäden schützen, die durch neurodegenerative Erkrankungen oder akute Verletzungen verursacht werden, indem sie neurotoxische Prozesse hemmen oder das neuronale Überleben fördern . Diese Anwendung ist besonders relevant für Erkrankungen wie Alzheimer und Parkinson.
Antivirale Aktivität
Einige Thiazolderivate haben eine antivirale Aktivität gezeigt, auch gegen HIV . Sie können die Virusreplikation hemmen, indem sie virale Enzyme anvisieren oder die Fähigkeit des Virus beeinträchtigen, in Wirtszellen einzudringen. Die Entwicklung von Thiazol-basierten Antiviralen könnte entscheidend für die Bewältigung von Virusinfektionen sein.
Antidiabetisches Potenzial
Thiazolderivate wurden auf ihr antidiabetisches Potenzial untersucht. Sie können ihre Wirkung entfalten, indem sie die Insulinsekretion beeinflussen, die Insulinempfindlichkeit verbessern oder den Glukosestoffwechsel modulieren . Diese Anwendung ist angesichts der weltweit steigenden Prävalenz von Diabetes von großem Interesse.
Wirkmechanismus
Target of Action
Compounds with a thiazole ring, like the one present in this compound, have been found to exhibit a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The thiazole ring’s aromaticity allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a white solid that melts near room temperature . This suggests that its action, efficacy, and stability could be influenced by factors such as temperature and light exposure.
Zukünftige Richtungen
The future directions in the research and development of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline and similar compounds involve the design and synthesis of new molecules with novel modes of action to combat microbial and cancer drug resistance . This includes the study of their pharmacological activities, molecular docking studies, and the development of lead compounds for rational drug designing .
Biochemische Analyse
Biochemical Properties
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions suggest that 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline may have antioxidant properties, potentially reducing oxidative damage in cells .
Cellular Effects
The effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements. This activation results in increased expression of genes involved in detoxification and antioxidant defense .
Molecular Mechanism
At the molecular level, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, inhibiting or activating their function. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition reduces the production of pro-inflammatory mediators, highlighting its potential anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline can lead to adaptive cellular responses, such as increased expression of stress response proteins .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. These findings suggest a narrow therapeutic window for the safe use of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline .
Metabolic Pathways
3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. For instance, some metabolites may inhibit glycolysis, leading to altered energy production in cells .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
Eigenschaften
IUPAC Name |
3-chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-5-15-10(13-6)14-9-3-2-7(12)4-8(9)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFMKQCJSMVJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


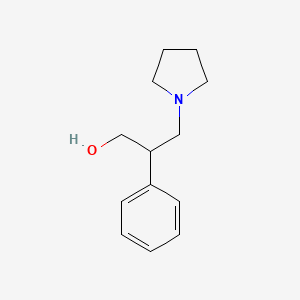
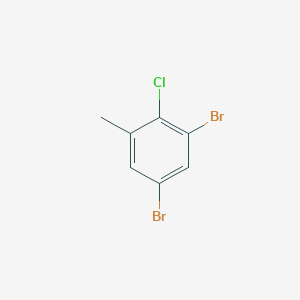

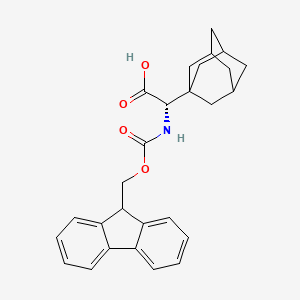

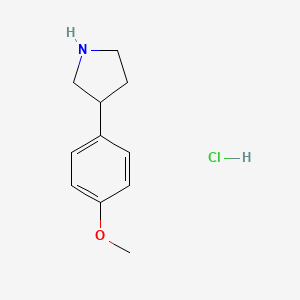
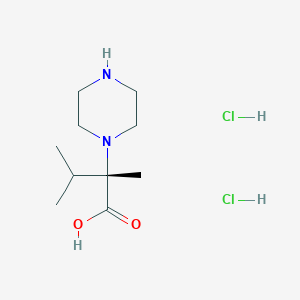
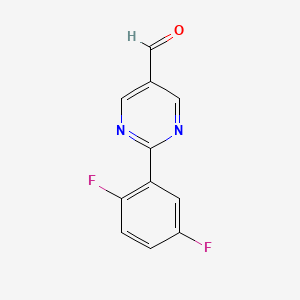

![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
